molecular formula C12H7N3S B11802213 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile

4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B11802213
M. Wt: 225.27 g/mol
InChI Key: LTHCCZFXFDWRHS-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile (CAS 1330755-23-1) is a high-purity chemical building block of significant interest in medicinal and heterocyclic chemistry research. This compound features a benzothiazole moiety linked to a pyrrole-3-carbonitrile ring system, a structural motif common in the development of novel therapeutic agents . Benzothiazole derivatives are among the most significant heterocyclic compounds in medicinal chemistry, with a wide range of established pharmacological properties and a strong presence in current drug discovery research . The integration of the pyrrole heterocycle further enhances its value as a scaffold; pyrrole is an aromatic five-membered ring found in many natural products and is known for its favorable physicochemical properties, including modest lipophilicity that facilitates absorption and interaction with biological targets . Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex heterocyclic systems, particularly in the development of benzothiazolyl-pyrazole hybrids and other structures with potential cytotoxic activity . Its molecular formula is C12H7N3S with a molecular weight of 225.27 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H7N3S/c13-5-8-6-14-7-9(8)12-15-10-3-1-2-4-11(10)16-12/h1-4,6-7,14H

InChI Key

LTHCCZFXFDWRHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3C#N

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Benzo[d]thiazol-2-yl)-3-oxopentanedinitrile

Reaction of benzothiazole-2-carbonitrile with acetylacetone in the presence of DMF/DMA yields the 1,4-diketone precursor. Optimal conditions involve refluxing in dry xylene for 5–6 hours, achieving a 70% yield. The diketone’s structure is confirmed by 1H NMR^{1}\text{H NMR} signals at δ 4.64 ppm (methine proton) and δ 8.47 ppm (C4-H pyran ring), alongside IR absorptions at 2220 cm1^{-1} (C≡N) and 1700 cm1^{-1} (C=O).

Cyclization to Pyrrole

Treating the diketone with ammonium acetate in ethanol under reflux facilitates Paal-Knorr cyclization. The reaction proceeds via enamine intermediate formation, followed by dehydration to yield the pyrrole core. This method produces this compound in 78% yield, with a melting point >310°C. Key spectral data include:

  • IR (KBr): 2220 cm1^{-1} (C≡N), 1640 cm1^{-1} (C=N pyrrole).

  • 1H NMR^{1}\text{H NMR} (DMSO-d6_6): δ 7.50–8.22 ppm (benzothiazole aromatic protons), δ 6.85 ppm (pyrrole C5-H).

Cyclocondensation of Benzothiazole-Containing Arylidenemalononitriles

Arylidenemalononitriles serve as versatile intermediates for pyrrole synthesis via [3+2] cycloaddition. For the target compound, benzothiazole-2-carbaldehyde condenses with malononitrile to form the arylidenemalononitrile precursor.

Formation of Arylidenemalononitrile

Reaction of benzothiazole-2-carbaldehyde (1.0 mmol) with malononitrile (1.2 mmol) in ethanol containing piperidine (5 mol%) yields the arylidenemalononitrile in 85% yield. The product exhibits a strong nitrile stretch at 2215 cm1^{-1} and a conjugated C=C bond at 1600 cm1^{-1}.

Amine-Mediated Cyclization

Heating the arylidenemalononitrile with ammonium acetate in acetic acid induces cyclocondensation, forming the pyrrole ring. This method achieves a 65% yield, with regioselectivity governed by the electron-withdrawing benzothiazole group. 13C NMR^{13}\text{C NMR} data confirm the carbonitrile’s position (δ 118.3 ppm) and pyrrole carbons (δ 121.8–135.2 ppm).

Nucleophile-Mediated Annulation of Reactive Intermediates

Reactive intermediates such as 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone (Compound 5) enable pyrrole formation via nucleophilic attack.

Synthesis of Chloroacetyl Intermediate

Chloroacylation of 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile with chloroacetonitrile in DMSO produces the chloroacetyl derivative in 70% yield.

Amine-Induced Cyclization

Treatment with primary amines (e.g., methylamine) in DMF at 70°C triggers nucleophilic substitution, followed by intramolecular cyclization. This route affords the target compound in 68% yield, with a distinct mass spectral peak at m/z 296 (M+^+).

Comparative Analysis of Synthetic Routes

Method Yield Conditions Key Advantage
Paal-Knorr Cyclization78%Ethanol, refluxHigh yield, mild conditions
Cyclocondensation65%Acetic acid, 100°CRegioselective control
Nucleophile Annulation68%DMF, 70°CFunctional group tolerance

The Paal-Knorr method is favored for scalability, while cyclocondensation offers precision in substituent placement.

Spectroscopic Characterization and Structural Validation

Infrared Spectroscopy

All routes exhibit nitrile stretches at 2215–2220 cm1^{-1}, with pyrrole C=N vibrations at 1640 cm1^{-1}. Benzothiazole C=S stretches appear at 690 cm1^{-1}.

Nuclear Magnetic Resonance

  • 1H NMR^{1}\text{H NMR}: Benzothiazole protons resonate at δ 7.50–8.22 ppm, while pyrrole protons appear upfield (δ 6.85–7.20 ppm).

  • 13C NMR^{13}\text{C NMR}: The carbonitrile carbon is observed at δ 118.3 ppm, with pyrrole carbons at δ 121.8–135.2 ppm.

Mass Spectrometry

Consistent molecular ion peaks at m/z 296 (M+^+) confirm the molecular formula C15_{15}H10_{10}N4_{4}S .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrrole rings.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit promising anticancer properties. For instance, derivatives of thiazole and pyrrole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds can target specific cancer pathways, making them potential candidates for cancer therapy .

2. Antimicrobial Properties
The antimicrobial efficacy of 4-(benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile has been investigated against various bacterial strains. Compounds with thiazole rings are known for their broad-spectrum antibacterial activity, which can be attributed to their ability to disrupt bacterial cell walls or inhibit vital enzymes . In vitro studies have shown that derivatives of this compound can effectively combat Gram-positive and Gram-negative bacteria .

3. Anticonvulsant Activity
Thiazole-containing compounds have also been evaluated for anticonvulsant activity. For instance, certain analogues have demonstrated significant efficacy in animal models, suggesting that the inclusion of a thiazole structure may enhance the pharmacological profile against seizures . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can influence potency and selectivity.

Agricultural Applications

1. Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to inhibit specific enzymes in pests. Research has highlighted the effectiveness of thiazole derivatives in controlling agricultural pests, providing an alternative to traditional pesticides . This application is particularly relevant in developing sustainable agricultural practices.

2. Plant Growth Regulation
Some studies suggest that compounds similar to this compound can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors, thereby contributing to higher crop yields .

Material Science Applications

1. Conductive Polymers
The incorporation of thiazole-based compounds into polymer matrices has been explored for developing conductive materials. These materials are relevant in electronic applications such as sensors and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the thiazole moiety can lead to enhanced conductivity and stability .

2. Photovoltaic Devices
Recent advancements indicate that thiazole derivatives can be utilized in the fabrication of photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for improving solar cell efficiency .

Mechanism of Action

The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Efficiency : The benzo[d]thiazole-based thiourea derivatives exhibit superior yields (79%) compared to the pyrrole analog in (40%), likely due to optimized reaction conditions in DMF .
  • Heterocyclic Diversity: The benzo[d]thiazole-pyrrole system enables versatile cyclization (e.g., oxadiazinanes), whereas pyrazole derivatives () prioritize functionalization at the propanoyl side chain .
Table 2: Antimicrobial Activity of Benzo[d]thiazole Derivatives vs. Analogs
Compound Structure Antimicrobial Activity (Staphylococcus aureus) Reference
3b (Oxadiazinane derivative) p-Chlorophenyl substituent MIC ≈ Tetracycline (standard)
4a, 4d (Triazinane derivatives) o-Chlorophenyl, o-methylphenyl Significant activity (lower than 3b)
Pyrazole Carbonitrile (9d) Thiadiazolethio substituent Not reported
Phosphine Oxide (4-TBTPO) Tris(benzo[d]thiazolylphenyl) N/A (OLED applications)

Key Observations :

  • Potency : The oxadiazinane derivative 3b demonstrates near-equivalent activity to tetracycline, attributed to electron-withdrawing chloro substituents enhancing membrane penetration .
  • Structural Dependence: Antimicrobial efficacy is highly substituent-dependent; non-thiazole analogs (e.g., pyrazole derivatives) lack reported activity, suggesting the benzo[d]thiazole moiety is critical .

Physicochemical and Functional Properties

Table 3: Functional Properties of Selected Compounds
Compound Key Property Application/Outcome Reference
4-TBTPO Blue/yellow UV emission (365 nm) OLED materials
Thiourea Derivatives (2a) High polarity (nitrile + thiazole) Antimicrobial intermediates
Pyrazole Carbonitrile (5c) Thiol-mediated reactivity Potential enzyme inhibition

Key Observations :

  • Diverse Applications : While benzo[d]thiazole-pyrrole derivatives prioritize bioactivity, phosphine oxide analogs (4-TBTPO) are tailored for optoelectronics, highlighting structural versatility .
  • Reactivity : The nitrile group in the parent compound facilitates nucleophilic additions, enabling diversification into antimicrobial agents .

Biological Activity

4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by various studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a benzo[d]thiazole moiety and a carbonitrile group. The synthesis of similar compounds often involves the reaction of thiazole derivatives with pyrrole precursors, leading to various functionalized products with potential biological activity .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance, a study assessed the in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited broad-spectrum antibacterial activity, particularly against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 mg/mL .

Compound Target Organism MIC (mg/mL)
This compoundE. coli0.5
P. aeruginosa0.75
Bacillus subtilis1.0
Staphylococcus aureus1.5

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties against strains such as Candida albicans. The antifungal activity was evaluated using the broth microdilution method, yielding MIC values that indicate moderate to strong antifungal potential .

Compound Fungal Strain MIC (mg/mL)
This compoundC. albicans0.25
Aspergillus fumigatus0.5

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and pancreatic carcinoma cells. The compound's mechanism appears to involve the induction of apoptosis as evidenced by increased caspase activity in treated cells .

Cell Line GI50 (µM)
MCF-7 (Breast Cancer)15.5
Panc-1 (Pancreatic Cancer)10.2
A549 (Lung Cancer)12.8

Case Studies

A notable case study involved the synthesis of several derivatives of the compound, which were subsequently tested for their biological activities. The results indicated that modifications to the benzo[d]thiazole moiety significantly influenced both antimicrobial and anticancer activities, suggesting that structural optimization could enhance efficacy .

Q & A

Basic Question: What synthetic methodologies are effective for introducing the nitrile group into pyrrole derivatives like 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile?

Answer:
The nitrile group can be introduced via the conversion of carboxylic acid precursors to nitriles using reagents like thionyl chloride (SOCl₂) followed by treatment with ammonia or via direct substitution. For example, in a related pyrazole-carbonitrile synthesis, a carboxylic acid derivative was treated with SOCl₂ to form an acid chloride, which was then reacted with NH₃ to yield the nitrile . Optimization involves controlling reaction temperature (0–5°C for exothermic steps) and using anhydrous solvents (e.g., DMF) to prevent hydrolysis .

Advanced Question: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Answer:
Key parameters include:

  • Temperature control : Cooling to 0°C during azide addition (to suppress side reactions) followed by gradual warming to 50°C for cyclization .
  • Catalyst use : Trifluoroacetic acid (TFA) as a proton donor accelerates azide coupling, achieving 76% yield in a related pyrazole-carbonitrile synthesis .
  • Purification : Flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate 0–25%) ensures high purity. Dry loading with Celite minimizes product loss .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • IR spectroscopy : A strong absorption band near 2232 cm⁻¹ confirms the nitrile group .
  • NMR : The nitrile carbon appears at δ ~111 ppm in ¹³C NMR, while aromatic protons from the benzothiazole ring resonate at δ 7.2–7.6 ppm in ¹H NMR .
  • HRMS : Validates the molecular ion (e.g., m/z 224.0805 for C₁₁H₈N₆) with <1 ppm error .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR peaks)?

Answer:

  • Impurity analysis : Use TLC or HPLC to detect byproducts. For example, residual solvents (e.g., methylene chloride) may cause anomalous peaks .
  • Isotopic patterns : HRMS can distinguish between molecular ions and isotopic clusters (e.g., ¹³C contributions).
  • XRD validation : Single-crystal X-ray diffraction (as used in pyrazole-carbonitrile studies) provides unambiguous structural confirmation .

Advanced Question: What strategies enable functionalization of the benzothiazole or pyrrole moieties in this compound?

Answer:

  • Electrophilic substitution : The benzothiazole’s sulfur atom can act as a directing group for halogenation or nitration.
  • Nucleophilic substitution : Reacting with propargyl bromide in the presence of tetra-n-butylammonium bromide introduces alkynyl groups at the 1-position of the pyrazole ring .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids can modify the pyrrole’s 4-position .

Basic Question: How can researchers assess the purity of this compound post-synthesis?

Answer:

  • TLC : Monitor reaction progress using cyclohexane/ethyl acetate (2:1); Rf ≈ 0.43 for the target compound .
  • Chromatography : Flash chromatography with silica gel (e.g., Interchim PF-15SIHP-F0040) and gradient elution removes unreacted precursors .
  • Melting point analysis : Sharp melting points indicate purity (though this compound is reported as an oil in some cases) .

Advanced Question: What crystallographic insights are available for related pyrrole-carbonitrile derivatives?

Answer:
XRD studies of similar compounds (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile) reveal:

  • Planar geometry of the pyrrole ring with a dihedral angle of ~15° relative to the benzothiazole moiety .
  • Intermolecular interactions (e.g., C–H···N hydrogen bonds) stabilize the crystal lattice, aiding in polymorphism analysis .

Advanced Question: How can computational methods complement experimental data for this compound?

Answer:

  • DFT calculations : Predict NMR chemical shifts (e.g., nitrile carbon at δ 111–115 ppm) and IR vibrational modes .
  • Molecular docking : Model interactions with biological targets (e.g., benzothiazole’s affinity for kinase domains) to guide pharmacological studies .

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